Dexketoprofen (trometamol)

Pharmacokinetics Bioavailability Oral absorption

Dexketoprofen trometamol (CAS 156604-79-4) is the water-soluble tromethamine salt of the pharmacologically active S(+)-enantiomer of ketoprofen. Unlike racemic ketoprofen, it contains no inactive R(-)-enantiomer, ensuring consistent COX inhibition. The trometamol salt achieves peak plasma within 0.25–0.75 h, enabling analgesia onset within 30 min. Preclinical data show reduced gastric ulceration vs free acid NSAIDs. Ideal for acute pain models and stereospecific pharmacology studies. Inquire now.

Molecular Formula C20H25NO6
Molecular Weight 375.4 g/mol
CAS No. 156604-79-4
Cat. No. B033479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDexketoprofen (trometamol)
CAS156604-79-4
SynonymsS-(+)-Ketoprofen Trometamol;  (S)-Ketoprofen Trometamol;  2-Amino-2-(hydroxymethyl)-1,3-propanediol (αS)-3-Benzoyl-α-methylbenzeneacetate;  (αS)-3-Benzoyl-α-methylbenzeneacetic Acid 2-Amino-2-(hydroxymethyl)-1,3-propanediol; 
Molecular FormulaC20H25NO6
Molecular Weight375.4 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O.C(C(CO)(CO)N)O
InChIInChI=1S/C16H14O3.C4H11NO3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12;5-4(1-6,2-7)3-8/h2-11H,1H3,(H,18,19);6-8H,1-3,5H2/t11-;/m0./s1
InChIKeyQUZMDHVOUNDEKW-MERQFXBCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dexketoprofen Trometamol CAS 156604-79-4: Active S(+)-Ketoprofen Enantiomer Salt for Rapid Analgesic Onset


Dexketoprofen trometamol (CAS 156604-79-4) is the water-soluble tromethamine salt of dexketoprofen, the purified S(+)-enantiomer of the nonsteroidal anti-inflammatory drug (NSAID) ketoprofen [1]. As a chiral switch product, it contains only the pharmacologically active enantiomer responsible for cyclooxygenase (COX) inhibition and analgesic activity, while the R(-)-enantiomer present in racemic ketoprofen is devoid of such activity [1]. The trometamol salt form confers high water solubility and enables rapid gastrointestinal absorption, distinguishing it from the slower-absorbing free acid form [2]. Dexketoprofen trometamol is primarily indicated for the short-term treatment of acute mild to moderate pain across dental, postoperative, musculoskeletal, and dysmenorrheal settings.

Dexketoprofen Trometamol Procurement: Why Racemic Ketoprofen and Other NSAIDs Are Not Interchangeable


Substitution of dexketoprofen trometamol with racemic ketoprofen or alternative NSAIDs introduces clinically meaningful differences in pharmacokinetics, efficacy onset, and stereochemical purity that compromise therapeutic outcomes. Racemic ketoprofen contains 50% inactive R(-)-enantiomer that contributes no COX inhibition [1] and exhibits slower absorption with tmax values of 0.5–3 hours compared to 0.25–0.75 hours for dexketoprofen trometamol [2]. This delayed onset translates to measurable differences in early pain relief [3]. Furthermore, the R(-)-enantiomer undergoes variable metabolic bioinversion to the active S(+)-form across species and individuals, introducing unpredictable inter-patient pharmacokinetic variability [1]. The trometamol salt formulation is critical: the free acid form of dexketoprofen exhibits significantly lower absorption extent and slower absorption rate than the trometamol salt [2]. Direct substitution without consideration of these verified differences may result in suboptimal analgesia timing, inconsistent dosing requirements, and unnecessary exposure to an inactive stereoisomer.

Dexketoprofen Trometamol: Head-to-Head Comparative Evidence Versus Ketoprofen, Diclofenac, and Ibuprofen


Dexketoprofen Trometamol tmax 0.25–0.75 Hours Versus Racemic Ketoprofen 0.5–3 Hours: Verified Pharmacokinetic Advantage

Dexketoprofen trometamol demonstrates a substantially faster time to maximum plasma concentration (tmax) compared to the S-enantiomer derived from racemic ketoprofen administered as free acid tablets or capsules. This differentiation stems from both the purified enantiomer and the trometamol salt formulation [1]. A direct comparative pharmacokinetic study in healthy volunteers confirmed that dexketoprofen trometamol showed the most rapid absorption rate among all tested forms [2].

Pharmacokinetics Bioavailability Oral absorption

Dexketoprofen COX-1 IC50 1.9 nM: Stereospecific Pharmacodynamic Potency Versus Racemic Ketoprofen

Dexketoprofen exhibits potent COX inhibition with an IC50 of 1.9 nM for COX-1 and 27 nM for COX-2 . This activity is stereospecific: the purified S(+)-enantiomer (dexketoprofen) accounts for all COX inhibitory activity of racemic ketoprofen, while the R(-)-enantiomer exhibits 100- to 1000-fold lower inhibitory capacity [1]. Consequently, dexketoprofen at half the racemic dose delivers equivalent pharmacological target engagement.

Cyclooxygenase inhibition COX-1 COX-2 Pharmacodynamics

Dexketoprofen 25 mg Produces Analgesia Within 30 Minutes: Faster Onset Versus Ketoprofen 50 mg in Dental Pain

In a double-blind, randomized, placebo-controlled study of 210 patients undergoing third molar extraction, dexketoprofen trometamol 25 mg and 50 mg produced an analgesic effect within 30 minutes of administration with effect persisting for 6 hours [1]. Ketoprofen 50 mg produced a similar level of analgesia but exhibited a slower onset [1]. A separate multicentric randomized trial in Indian patients confirmed dexketoprofen 25 mg provided earlier onset of statistically significant analgesia versus ketoprofen 50 mg [2].

Analgesic onset Postoperative pain Dental surgery

Dexketoprofen 25 mg Superior to Diclofenac 50 mg in Early Analgesia: OR 2.66–5.54 for Pain Reduction at 15–60 Minutes

In a prospective, double-blind, randomized controlled trial of 122 patients with acute lower limb injury, oral dexketoprofen trometamol 25 mg demonstrated significantly greater early analgesic efficacy compared to oral diclofenac sodium 50 mg [1]. Odds ratios for achieving a ≥1-point pain score reduction (on an 11-point scale) favored dexketoprofen at all time points: OR 2.66 (95% CI 1.19–5.98) at 15 minutes; OR 3.52 (1.60–7.73) at 30 minutes; OR 4.48 (1.72–11.65) at 45 minutes; and OR 5.54 (1.90–16.15) at 60 minutes [1].

Acute musculoskeletal pain Emergency analgesia Diclofenac comparison

Dexketoprofen Trometamol Salt Shows Less Gastric Ulceration Than Free Acid Forms: Preclinical Gastric Safety Differentiation

Repeated (5-day) oral administration of dexketoprofen as the trometamol salt causes less gastric ulceration than observed after administration of the acid form of either dexketoprofen or racemic ketoprofen [1]. Additionally, single-dose dexketoprofen free acid at 10–20 mg/kg does not show significant intestinal ulcerogenic effects in rats, whereas racemic ketoprofen at 20–40 mg/kg is clearly ulcerogenic to the small intestine [1].

Gastrointestinal safety Tolerability Salt formulation advantage

Dexketoprofen 25 mg Equianalgesic to Ketoprofen 50 mg: Half-Dose Efficacy with Comparable Safety

Multicentric, randomized, parallel-group clinical trials in Indian patients demonstrated that dexketoprofen 25 mg is as effective as ketoprofen 50 mg in relieving pain during menstruation [1]. For dental pain, dexketoprofen 25 mg provided comparable overall analgesia to ketoprofen 50 mg but with an earlier onset of statistically significant pain relief [1]. The studies concluded that dexketoprofen (25 mg) is as effective as ketoprofen (50 mg) in dysmenorrhea and is a faster and equally safe analgesic for acute dental surgery pain [1].

Equianalgesic dosing Dysmenorrhea Dental pain

Dexketoprofen Trometamol CAS 156604-79-4: Evidence-Based Application Scenarios for Research and Industrial Use


Acute Dental and Postoperative Pain Model Studies Requiring Rapid-Onset Analgesia

Dexketoprofen trometamol is optimally suited for preclinical and clinical pain research requiring validated rapid-onset analgesia. With demonstrated analgesic effect within 30 minutes of oral administration [1] and faster onset than both racemic ketoprofen and diclofenac in head-to-head trials [1][2], this compound serves as a reliable positive control or reference agent in acute pain models including dental extraction, surgical pain, and inflammatory nociception studies.

Chiral Switch and Enantiomer-Specific Pharmacology Research

As the purified S(+)-enantiomer of ketoprofen, dexketoprofen trometamol represents a definitive tool for investigating stereospecific NSAID pharmacology. The compound's COX-1 IC50 of 1.9 nM and COX-2 IC50 of 27 nM provide a benchmark for enantiomer-specific cyclooxygenase inhibition studies. Its absence of metabolic bioinversion to the R(-)-enantiomer in humans [3] makes it invaluable for pharmacokinetic studies examining enantiomer-specific disposition without confounding chiral inversion artifacts.

Pharmaceutical Formulation and Bioequivalence Studies Utilizing Salt Form Advantages

The trometamol salt form of dexketoprofen demonstrates superior aqueous solubility and absorption kinetics compared to the free acid [4], making it a model compound for formulation research on salt selection strategies. Its rapid absorption profile (tmax 0.25–0.75 hours) [5] provides a well-characterized comparator for developing and validating bioequivalence methods for fast-onset oral analgesics. The compound's polymorphic forms have been specifically patented for direct compression tablet manufacturing [6].

NSAID Gastrointestinal Safety Comparative Studies

Preclinical evidence demonstrates that the trometamol salt formulation of dexketoprofen produces less gastric ulceration than free acid NSAID forms following repeated oral administration [3]. This property establishes dexketoprofen trometamol as a relevant reference agent in studies investigating the relationship between NSAID salt form selection and gastrointestinal tolerability, particularly for short-course acute pain treatment regimens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dexketoprofen (trometamol)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.